

HA-100 Versus Fasudil: A Comparative Guide to ROCK Inhibition

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For researchers in cellular signaling, neuroscience, and cancer biology, the selective inhibition of Rho-associated coiled-coil containing protein kinase (ROCK) is a critical tool. Among the available small molecule inhibitors, **HA-100** and fasudil (also known as HA-1077) are two structurally related compounds from the isoquinolinesulfonamide family. This guide provides a detailed comparison of their performance as ROCK inhibitors, supported by experimental data, to aid researchers in selecting the appropriate tool for their specific needs.

Mechanism of Action

Both **HA-100** and fasudil are ATP-competitive inhibitors that target the kinase domain of ROCK. By blocking the binding of ATP, they prevent the phosphorylation of downstream ROCK substrates, thereby inhibiting the signaling pathway. The ROCK pathway plays a crucial role in regulating a variety of cellular processes, including cytoskeletal dynamics, cell adhesion, migration, and smooth muscle contraction.

Quantitative Comparison of Inhibitory Activity

The inhibitory potency and selectivity of **HA-100** and fasudil have been characterized in numerous studies. The following table summarizes their reported IC50 and Ki values against ROCK isoforms and other related kinases.



Inhibitor	Target	IC50 (μM)	Ki (μM)	Reference
HA-100	ROCK (general)	Used as a ROCK inhibitor	-	[1]
cGMP- dependent protein kinase (PKG)	4	-	[1]	
cAMP-dependent protein kinase (PKA)	8	-	[1]	
Protein Kinase C (PKC)	12	6.5	[1]	
Myosin Light Chain Kinase (MLCK)	240	61	[1]	
Fasudil (HA- 1077)	ROCK1	-	0.33	[2]
ROCK2	0.158	-	[2]	_
PKA	4.58	1.6	[2][3]	_
PKG	1.65	1.6	[2][3]	_
PKC	12.30	3.3	[2][3]	_
MLCK	-	36	[3]	_
Hydroxyfasudil (metabolite of Fasudil)	ROCK1	0.73	-	_
ROCK2	0.72	-		

Note: IC50 values represent the concentration of an inhibitor that is required for 50% inhibition of the target enzyme's activity. Ki values represent the inhibition constant, a measure of the



inhibitor's binding affinity to the enzyme. Lower values indicate higher potency.

From the data, it is evident that fasudil is a more potent inhibitor of ROCK2 than **HA-100** is of the other kinases listed. Fasudil also exhibits inhibitory activity against other kinases such as PKA and PKC, albeit at higher concentrations.[2][3] Hydroxyfasudil, the active metabolite of fasudil, shows potent inhibition of both ROCK1 and ROCK2. While **HA-100** is used as a ROCK inhibitor, specific IC50 or Ki values for its activity against ROCK isoforms are not as readily available in the literature, suggesting it may be less potent or less specific than fasudil for this target.

Experimental Protocols

The following is a representative protocol for an in vitro ROCK kinase assay, which can be used to determine the inhibitory activity of compounds like **HA-100** and fasudil.

In Vitro ROCK Kinase Assay Protocol

This protocol is based on a common ELISA-based or radiometric assay format.

Materials:

- Recombinant active ROCK1 or ROCK2 enzyme
- Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 μM DTT)
- Substrate: Myosin Phosphatase Targeting Subunit 1 (MYPT1) or a specific peptide substrate
- ATP (radiolabeled [y-32P]ATP for radiometric assay or unlabeled ATP for ELISA)
- Inhibitors: HA-100 and fasudil at various concentrations
- 96-well plates (e.g., streptavidin-coated for biotinylated substrate)
- Wash buffer (e.g., PBS with 0.1% Tween-20)
- Detection antibody (e.g., anti-phospho-MYPT1 antibody for ELISA)
- Secondary antibody conjugated to HRP (for ELISA)



- TMB substrate (for ELISA)
- Stop solution (e.g., 1 M H₂SO₄ for ELISA)
- Microplate reader (scintillation counter for radiometric assay or spectrophotometer for ELISA)

Procedure:

- Coating the Plate (for ELISA): Coat the wells of a 96-well plate with the ROCK substrate (e.g., recombinant MYPT1) overnight at 4°C. Wash the wells three times with wash buffer.
- Kinase Reaction:
 - Add 50 μL of kinase buffer to each well.
 - Add 10 μL of the inhibitor (HA-100 or fasudil) at the desired concentration or vehicle control (e.g., DMSO).
 - Add 20 μL of the ROCK enzyme to each well.
 - Initiate the reaction by adding 20 μL of ATP solution.
 - Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
- Stopping the Reaction: Stop the reaction by adding EDTA to chelate Mg²⁺ or by washing the plate.
- Detection (for ELISA):
 - \circ Add 100 μ L of the primary antibody (e.g., anti-phospho-MYPT1) to each well and incubate for 1 hour at room temperature.
 - Wash the wells three times with wash buffer.
 - Add 100 μL of the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.

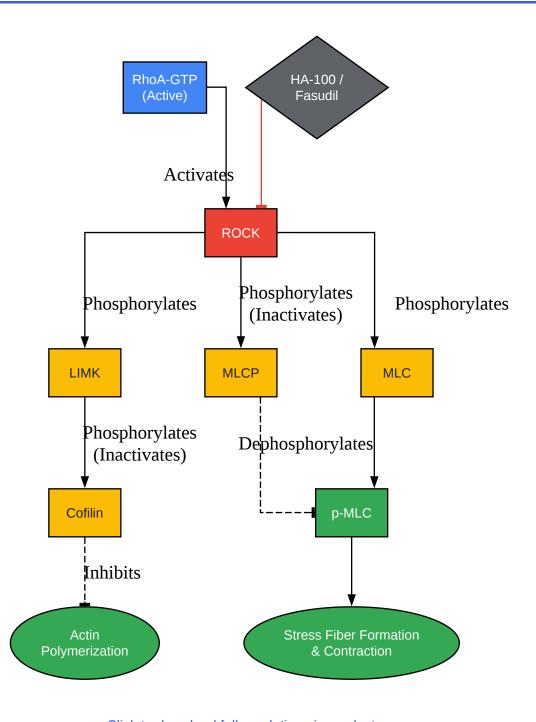


- Wash the wells three times with wash buffer.
- Add 100 μL of TMB substrate and incubate in the dark until a blue color develops.
- Add 100 μL of stop solution.
- Read the absorbance at 450 nm using a microplate reader.
- Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative
 to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition
 against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal doseresponse curve.

Signaling Pathway and Experimental Workflow

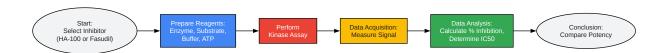
To visualize the central role of ROCK in cellular signaling and the workflow for its inhibition studies, the following diagrams are provided.





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ROCK Signaling Pathway and Inhibition





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Inhibitor Screening Workflow

Conclusion

Both **HA-100** and fasudil are valuable tools for studying ROCK signaling. Fasudil and its active metabolite, hydroxyfasudil, demonstrate more potent and specific inhibition of ROCK isoforms compared to the broader kinase inhibition profile of **HA-100**. For studies requiring high potency and selectivity for ROCK, fasudil or hydroxyfasudil would be the preferred choice. **HA-100** may be useful in contexts where broader kinase inhibition is desired or as a less potent control. The selection between these two inhibitors should be guided by the specific experimental goals and the desired level of selectivity.

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